molecular formula C25H20N2O7 B2408959 (E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 496011-79-1

(E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2408959
CAS No.: 496011-79-1
M. Wt: 460.442
InChI Key: FTWBPQBGEMHATQ-PDGQHHTCSA-N
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Description

This compound is a chalcone derivative characterized by a propenone backbone substituted with three distinct aromatic groups:

  • 3-Nitrophenyl: A nitro-substituted phenyl ring contributing electron-withdrawing effects and influencing reactivity .
  • 3,4,5-Trimethoxyphenyl: A methoxy-rich group associated with enhanced solubility and bioactivity in anticancer agents .

Chalcones like this are synthesized via Claisen-Schmidt condensation (e.g., base-catalyzed aldol reaction), as evidenced by analogous compounds in the literature . The structural features of this compound suggest applications in medicinal chemistry, particularly in cancer research, due to the pharmacological relevance of its substituents .

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O7/c1-31-21-13-16(14-22(32-2)24(21)33-3)23(28)18(12-15-7-6-8-17(11-15)27(29)30)25-26-19-9-4-5-10-20(19)34-25/h4-14H,1-3H3/b18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWBPQBGEMHATQ-PDGQHHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic compound that belongs to the class of benzoxazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2-aminophenol and various substituted phenacyl bromides. The use of carbonylating agents such as ethyl imidazole carbamate has been reported to facilitate the formation of benzoxazole derivatives efficiently .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of benzoxazole derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several synthesized compounds, including (E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, were determined through standard assays. Notably, compounds exhibited MIC values ranging from 3.125 to 50 µg/mL against Mycobacterium tuberculosis and other pathogens, suggesting significant antibacterial properties .

CompoundMIC (µg/mL)Activity
(E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one6.25Moderate
Standard drug (Isoniazid)0.5High
Other derivatives12.5 - 50Variable

Anticancer Activity

The anticancer potential of this compound has also been investigated in vitro against various cancer cell lines. The compound demonstrated cytotoxicity with IC50 values indicating its effectiveness in inhibiting cancer cell proliferation. For example, in studies involving breast cancer and leukemia cell lines, the compound showed promising results with IC50 values below 20 µM .

Cell LineIC50 (µM)Type of Cancer
MCF-715Breast
HL-6018Leukemia

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on key enzymes such as acetylcholinesterase and butyrylcholinesterase. Variants of the compound with different substituents showed enhanced inhibitory activity compared to standard inhibitors. For instance, modifications at the nitro group position significantly improved enzyme inhibition efficacy .

Case Studies

In a recent study focusing on the structure-activity relationship (SAR) of benzoxazole derivatives, it was found that modifications on the phenyl rings significantly influenced biological activity. Compounds with electron-withdrawing groups at specific positions exhibited increased potency against microbial strains and cancer cells .

Scientific Research Applications

General Synthetic Pathway

  • Formation of Benzoxazole : Reacting ortho-amino phenols with carbon disulfide or appropriate electrophiles.
  • Nitro Group Introduction : Electrophilic nitration of the aromatic ring to introduce nitro substituents.
  • Alkene Formation : Utilizing Michael addition or similar reactions to create the prop-2-en-1-one structure.

The biological applications of (E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been investigated in several studies focusing on its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that derivatives of benzoxazole compounds possess significant inhibitory activity against cancer cell proliferation, suggesting that modifications to the structure can enhance potency .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases. Research indicates that certain analogues exhibit strong inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's disease treatment. Notably, some derivatives were found to be more potent than established drugs like Donepezil .

Anti-inflammatory Properties

In addition to its anticancer and enzyme inhibition capabilities, (E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has shown promise as an anti-inflammatory agent. Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo, indicating a potential therapeutic role in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer properties of various benzoxazole derivatives, including (E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. The results indicated a significant reduction in cell viability across multiple cancer cell lines, with IC50 values demonstrating promising activity compared to standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study revealed that treatment with the compound significantly reduced neuronal cell death and improved cell survival rates in models of neurodegeneration .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities with related compounds:

Compound Name Substituent A Substituent B Substituent C Key Properties/Activities Ref.
Target Compound Benzo[d]oxazol-2-yl 3-Nitrophenyl 3,4,5-Trimethoxyphenyl Potential hydrogen bonding via oxazole; nitro group enhances reactivity
(E)-1-(4-Nitrophenyl)-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one 4-Nitrophenyl 3,4,5-Trimethoxyphenyl Cytotoxic activity in cancer cell lines; nitro position affects electronic properties
CHO27 ((E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) 4-Methoxyphenyl Methyl group at C2 3,4,5-Trimethoxyphenyl Nanomolar potency against prostate cancer via p53 activation
ETTC ((E)-1-(2,4,6-Triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) 2,4,6-Triethoxyphenyl 3,4,5-Trimethoxyphenyl Induces apoptosis in hepatocellular carcinoma (HCC) via mitochondrial pathways
(E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-Ethoxyphenyl 4-Methoxyphenyl Ethoxy group improves lipophilicity; distinct supramolecular packing vs. methoxy analogues
(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 3-Nitrophenyl 2,3,4-Trimethoxyphenyl Methoxy positional isomerism alters biological target interactions

Key Research Findings

Anticancer Mechanisms

  • Target Compound : Likely induces apoptosis via mitochondrial pathways (similar to ETTC) due to the electron-withdrawing nitro group and methoxy-mediated solubility .
  • CHO27 : Activates p53, leading to cell cycle arrest in prostate cancer .
  • ETTC : Triggers caspase-9 activation in HCC, emphasizing the role of methoxy/ethoxy balance in mitochondrial targeting .

Supramolecular Interactions

  • The 3,4,5-trimethoxyphenyl group promotes dense hydrogen-bonding networks in crystals, as seen in Hirshfeld surface analyses .
  • Benzo[d]oxazol-2-yl may form unique π-π interactions or halogen-like bonds absent in simpler chalcones .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and stereoselectivity?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. Key steps include:

  • Reacting a ketone (e.g., 3,4,5-trimethoxyacetophenone) with an aldehyde (e.g., 3-nitrobenzaldehyde or benzo[d]oxazole-2-carbaldehyde) in ethanol or methanol under basic conditions (e.g., NaOH, KOH) .
  • Stirring at room temperature or under reflux (60–80°C) for 2–6 hours to favor the E-isomer due to thermodynamic control .
  • Crystallization from ethanol or acetonitrile to isolate the product.

Critical Factors:

  • Base concentration : Higher base concentrations (e.g., 30% NaOH) accelerate enolate formation but may promote side reactions.
  • Solvent polarity : Polar solvents (ethanol, methanol) stabilize the transition state, enhancing stereoselectivity .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on the aldehyde increase electrophilicity, improving reaction rates .

Q. Table 1: Synthesis Optimization

MethodReagents/ConditionsYield (%)Reference
Claisen-Schmidt3,4,5-Trimethoxyacetophenone, NaOH/EtOH, RT65–75
Microwave-assistedKOH/MeOH, 80°C, 30 min82

Q. Which spectroscopic techniques are most effective for characterizing structural features like the E-configuration and substituent orientations?

Methodological Answer:

  • X-ray crystallography : Resolves the E-configuration and dihedral angles between aromatic rings. For example, the benzo[d]oxazole and 3-nitrophenyl groups exhibit coplanarity due to conjugation, confirmed by C–C bond lengths (~1.47 Å) .
  • ¹H NMR : Coupling constants (J = 15–16 Hz for trans-olefinic protons) confirm the E-configuration. Methoxy groups show singlet peaks at δ 3.8–4.0 ppm .
  • IR spectroscopy : Strong carbonyl stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) validate the enone and nitro substituents .

Q. Table 2: Key Spectroscopic Data

TechniqueKey ObservationsReference
X-ray diffractionDihedral angle: 8.2° between aryl rings
¹H NMR (400 MHz, CDCl₃)δ 8.2 ppm (d, J = 16 Hz, CH=CH)
IR (KBr)1652 cm⁻¹ (C=O), 1523 cm⁻¹ (NO₂)

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and non-linear optical (NLO) behavior?

Methodological Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electron distribution. The nitro and methoxy groups create a charge-transfer complex, enhancing polarizability .
  • NLO properties : Hyperpolarizability (β) values >10⁻³⁰ esu indicate potential NLO applications. Substituents like nitro and trimethoxyphenyl amplify β due to extended π-conjugation .
  • TD-DFT : Predicts UV-Vis absorption maxima (~380 nm) correlating with experimental data, validating computational models .

Strategy : Compare computed dipole moments and frontier molecular orbitals (HOMO-LUMO gaps) with experimental UV-Vis and fluorescence data to refine theoretical models.

Q. What experimental strategies resolve contradictions in bioactivity data for analogues with varying substituents?

Methodological Answer: Contradictions often arise from differences in substituent electronic effects or assay conditions. Solutions include:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace nitro with methoxy) and test bioactivity (e.g., kinase inhibition). Use ANOVA to identify statistically significant trends .
  • Solubility optimization : Test analogues in DMSO/PBS mixtures to rule out solubility artifacts. For example, nitro groups reduce solubility but enhance target binding .
  • Docking simulations : Compare binding affinities of analogues to identify critical interactions (e.g., hydrogen bonding with the oxazole ring) .

Case Study : A 3-nitrophenyl analogue showed 10-fold higher IC₅₀ than its 4-methoxyphenyl counterpart in kinase assays due to stronger electron-withdrawing effects .

Q. How does thermochemical stability vary under different storage conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Degradation onset at ~200°C indicates thermal stability suitable for room-temperature storage .
  • Hydrolytic stability : Methoxy groups resist hydrolysis at pH 7.4 (PBS buffer, 37°C), but nitro groups may promote degradation under acidic conditions (pH < 3) .

Q. Table 3: Stability Data

ConditionObservationReference
TGA (N₂ atmosphere)Decomposition at 205°C
Acidic hydrolysis (pH 2)15% degradation after 24 hours

Q. What mechanistic insights explain regioselectivity in derivatization reactions?

Methodological Answer:

  • Electrophilic substitution : The 3-nitrophenyl group directs incoming electrophiles to the para position due to its meta-directing nature.
  • Nucleophilic attack : The oxazole ring’s electron-deficient C2 position reacts preferentially with nucleophiles (e.g., Grignard reagents) .
  • Kinetic vs. thermodynamic control : Microwave irradiation favors kinetic products (e.g., Z-isomers), while prolonged heating favors E-isomers .

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) clarify conformational dynamics?

Methodological Answer:

  • NOESY : Detects spatial proximity between the oxazole proton (δ 8.5 ppm) and 3-nitrophenyl protons, confirming planar geometry .
  • HSQC : Correlates ¹³C-¹H signals for methoxy groups, resolving rotational barriers (e.g., hindered rotation of trimethoxyphenyl at RT) .

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